molecular formula C9H6F2IN3 B2664350 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole CAS No. 1955540-09-6

1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Cat. No.: B2664350
CAS No.: 1955540-09-6
M. Wt: 321.069
InChI Key: PGFOHKJPAASKEV-UHFFFAOYSA-N
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Description

“1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole” is a chemical compound with the molecular formula C10H7F2N3O2 . It has been mentioned in the context of the determination of Rufinamide, a triazole derivative used as a complementary therapy for seizures associated with Lennox-Gastaut syndrome .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a 2,6-difluorophenyl group and an iodine atom . The exact structural details would require more specific studies or computational modeling.

Scientific Research Applications

Synthesis and Antifungal Activity

1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole derivatives have been explored for their potential in synthesizing compounds with antifungal properties. In one study, new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety were designed and synthesized, showing significant antifungal activities against yeasts and filamentous fungi, comparable or superior to itraconazole (Eto, Kaneko, & Sakamoto*, 2000). Another research synthesized 1,2,4-triazoles with a difluoro(substituted sulfonyl)methyl moiety, demonstrating potent antifungal activities in vitro and in vivo against various fungal strains, with some compounds showing enhanced activity through oral and intravenous administrations (Eto et al., 2001).

Catalysis and Synthetic Applications

1,2,3-Triazoles are known for their versatile applications in catalysis and synthetic chemistry. The synthesis of heteroleptic cyclometalated iridium(III) complexes incorporating 1,2,3-triazole ligands has been reported, aiming to achieve highly efficient room-temperature blue phosphorescence. These complexes demonstrate potential applications in light-emitting devices and photochemistry (Yang et al., 2005). Furthermore, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have been developed, showcasing donor site-dependent catalytic efficiency in oxidation and transfer hydrogenation reactions, indicating their potential in catalytic processes (Saleem et al., 2013).

Corrosion Inhibition

The use of 1,2,3-triazole derivatives as corrosion inhibitors for metals has been investigated, with studies showing that these compounds can significantly improve the resistance of metals like steel to acidic corrosion, underscoring their potential in industrial applications related to metal preservation and protection (Negrón-Silva et al., 2013).

Supramolecular Chemistry

The supramolecular interactions of 1,2,3-triazoles have been a subject of extensive research, with findings indicating their diverse applications in coordination chemistry due to their unique ability to engage in various types of non-covalent interactions. These interactions enable applications in anion recognition, catalysis, and the design of novel supramolecular assemblies (Schulze & Schubert, 2014).

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-iodotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2IN3/c10-7-2-1-3-8(11)6(7)4-15-5-9(12)13-14-15/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFOHKJPAASKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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